N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-11-6-4-7-12(10-11)16-14(19)13(18)15-8-5-9-17(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCPQSXUPDXYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with N-(3-(dimethylamino)propyl)-m-toluidine. The reaction is carried out in an inert atmosphere, often using anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Reactants: Oxalyl chloride and N-(3-(dimethylamino)propyl)-m-toluidine.

Solvent: Anhydrous dichloromethane or chloroform.

Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

For industrial-scale production, the process is scaled up using larger reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, chloroform, ethanol.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)ethanolamine.

Scientific Research Applications

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the m-tolyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key oxalamide derivatives and their structural features:

Key Observations :

- Substituent Effects: Aromatic vs. Aliphatic Groups: The m-tolyl group in the target compound contrasts with the pyridyl or methoxyphenyl groups in analogs (e.g., S336 , Compound 17 ). This difference may alter electronic properties and binding specificity. Aminoalkyl Chains: The 3-(dimethylamino)propyl group (shared with Compound 9h ) introduces basicity, improving solubility in acidic environments and enabling protonation-dependent interactions.

Biological Activity

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, making it a target for therapeutic interventions in various diseases, including cancer and autoimmune disorders.

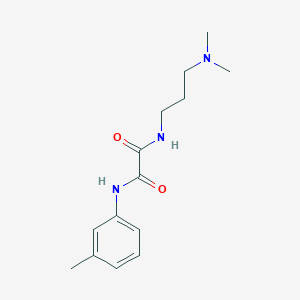

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an oxalamide backbone, which is significant for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting IMPDH. This inhibition leads to decreased levels of guanine nucleotides, which are essential for DNA and RNA synthesis. The reduction in these nucleotides can suppress cell proliferation, particularly in rapidly dividing cells such as cancer cells.

1. Anticancer Properties

Research indicates that compounds that inhibit IMPDH can have significant anticancer effects. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies demonstrated that this compound can induce apoptosis in leukemia and lymphoma cell lines, suggesting its potential as a chemotherapeutic agent.

2. Immunosuppressive Effects

Due to its role as an IMPDH inhibitor, this compound also shows promise in immunosuppressive applications. It may be beneficial in treating conditions such as graft-versus-host disease and autoimmune disorders by modulating immune responses.

Case Studies

Several case studies have highlighted the efficacy of oxalamide derivatives, including this compound:

- A study involving animal models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of human cancer.

- Clinical trials are ongoing to evaluate its effectiveness in combination with other chemotherapeutic agents for enhanced therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with preparation of intermediates like 3-(dimethylamino)propylamine and m-toluidine derivatives. Key steps include:

- Reductive amination for intermediate synthesis, using NaBH₃CN or H₂/Pd-C under controlled pH (6–7) and temperature (25–40°C) .

- Oxalyl chloride coupling : React intermediates with oxalyl chloride in anhydrous THF at 0–5°C to form the oxalamide backbone .

- Optimization parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .

- Catalysts : Triethylamine (TEA) for acid scavenging reduces side reactions .

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (>95% purity threshold) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time shifts indicate degradation .

- X-ray crystallography : For definitive 3D conformation analysis, though requires high-quality crystals .

Q. How can researchers assess the compound’s stability under various storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–100°C to identify decomposition thresholds .

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .

- Hydrolytic stability : Incubate in buffers (pH 3–10) at 37°C; analyze hydrolytic products (e.g., free amines) with LC-MS .

- Storage recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action in modulating enzyme activity?

- Methodological Answer : To study enzyme interactions:

- In vitro enzyme assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure protease inhibition kinetics (IC₅₀, Ki) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) with purified enzyme targets .

- Molecular docking : Perform AutoDock or Schrödinger simulations to predict binding poses, validated by site-directed mutagenesis .

- Cellular assays : Treat enzyme-overexpressing cell lines and measure downstream biomarkers (e.g., phosphorylated substrates via Western blot) .

Q. How should researchers address discrepancies in reported binding affinities across studies?

- Methodological Answer : Contradictory data may arise from experimental variables. Systematic approaches include:

- Standardize assay conditions : Use identical buffer (e.g., PBS pH 7.4), temperature (25°C), and enzyme concentrations .

- Orthogonal validation : Compare Surface Plasmon Resonance (SPR) with ITC to confirm binding kinetics .

- Control for impurities : Re-test compounds after HPLC purification to exclude batch variability .

- Meta-analysis : Aggregate data from ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What computational methods predict the compound’s 3D conformation and interaction sites?

- Methodological Answer : Integrate multiple computational approaches:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict bond angles/charge distribution .

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to study conformational flexibility .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond donors) using Schrödinger Phase .

- Machine learning : Train models on oxalamide bioactivity datasets to predict novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.